9-Borafluorene

Catalog No.
S16113501
CAS No.
244-33-7
M.F
C12H8B
M. Wt
163.00 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
9-Borafluorene

CAS Number

244-33-7

Product Name

9-Borafluorene

Molecular Formula

C12H8B

Molecular Weight

163.00 g/mol

InChI

InChI=1S/C12H8B/c1-3-7-11-9(5-1)10-6-2-4-8-12(10)13-11/h1-8H

InChI Key

ABWWTUMFUROETF-UHFFFAOYSA-N

Canonical SMILES

[B]1C2=CC=CC=C2C3=CC=CC=C31

9-Borafluorene is an organoboron compound characterized by a boron atom bonded to a fluorenyl moiety. This compound is notable for its unique electronic properties, which arise from the presence of a boron atom in a conjugated system. The boron center in 9-borafluorene is highly Lewis acidic, allowing it to engage in various

  • Lewis Acid-Base Reactions: The boron center readily forms adducts with Lewis bases such as pyridines, phosphines, and ethers. These reactions typically occur at room temperature and yield moderate to high amounts of product .
  • B–C Bond Insertion: The endocyclic B–C bond is susceptible to insertion by alkynes, phosphaalkynes, and carbenes. For instance, the reaction of 9-chloro-9-borafluorene with diphenylacetylene leads to a seven-membered ring system through a concerted mechanism .
  • Oligomerization: 9-Borafluorene can undergo ring-opening reactions to form oligomers, which often contain three-center two-electron bonds. This property has been exploited to create larger boron-containing oligomers under specific conditions .

Several synthetic routes have been developed for 9-borafluorene:

  • Transmetalation Reactions: This method involves the use of heteroatoms at the 9-position of the fluorenyl framework. Compounds such as 9-mercurafluorenes and 9-silafluorenes are commonly employed as precursors .
  • Metal Halide Elimination: Functionalization at the boron center can be achieved through metal halide elimination reactions using organometallic reagents or trialkylsilyl halides .
  • Hydroboration Reactions: Hydroboration techniques have also been utilized to synthesize various derivatives of 9-borafluorene, contributing to its versatility in organic synthesis .

The applications of 9-borafluorene extend across various fields:

  • Materials Science: Due to its unique electronic properties, 9-borafluorene and its derivatives are explored for use in organic light-emitting diodes (OLEDs) and other optoelectronic devices.
  • Catalysis: The Lewis acidity of the boron center makes it a potential catalyst for various organic transformations.
  • Drug Discovery: Its reactivity towards biological substrates positions it as a candidate for developing new pharmaceuticals and therapeutic agents .

Interaction studies involving 9-borafluorene primarily focus on its reactivity with various functional groups. For example:

  • Reactivity with Azides: 9-Borafluorenes can react with organic azides leading to the formation of phenanthrene derivatives through nitrogen elimination processes .
  • Coordination Chemistry: Studies have shown that 9-borafluorenes can coordinate with transition metals and other Lewis bases, altering their chemical properties and reactivity profiles .

Several compounds exhibit structural or functional similarities to 9-borafluorene. Here are some notable examples:

CompoundDescriptionUnique Features
9-MercurafluoreneA mercury-containing analog that allows for transmetalation reactions.High reactivity due to mercury's properties.
9-SilafluoreneContains silicon instead of boron; used in similar synthetic pathways.Silicon's different bonding characteristics.
9-StannafluoreneA stannane derivative used for transmetalation; offers different reactivity.Tin's unique coordination chemistry.
Borabicyclo[3.3.0]octaneA bicyclic compound featuring boron; known for stability and reactivity.Distinct ring structure affecting stability.

These compounds share certain reactivities with 9-borafluorene but differ significantly in their electronic properties and applications due to the nature of the central atom (boron vs. other elements).

Exact Mass

163.0719054 g/mol

Monoisotopic Mass

163.0719054 g/mol

Heavy Atom Count

13

Dates

Last modified: 08-15-2024

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